rhodomollein III
Description
Properties
CAS No. |
120250-94-4 |
|---|---|
Molecular Formula |
C7H3ClFN |
Synonyms |
rhodomollein III |
Origin of Product |
United States |
Occurrence and Isolation Methodologies
Natural Sources of Rhodomollein III and Related Grayananes
This compound and other grayanane diterpenoids have been identified in several species within the Ericaceae family. Their presence contributes to the chemical profile of these plants and has been the subject of numerous phytochemical investigations.
Rhododendron molle G. Don is a well-known source of grayanane diterpenoids, including this compound. This species is widely distributed in southern regions of China acs.org. Studies have reported the isolation of this compound from different parts of the plant.
Notably, this compound was identified as a new compound isolated from the flowers of Rhododendron molle nih.gov. Investigations into the flowers of R. molle have led to the isolation of numerous grayanane diterpenoids, including rhodomollein I and rhodojaponin III, alongside new compounds like rhodomolins A and B nih.govscite.ai. The fruits of Rhododendron molle have also been explored, yielding grayanane diterpenoids such as rhodomolleins XV, XVI, XVII, and XVIII, along with known compounds like rhodojaponin III acs.org. Furthermore, the leaves of Rhododendron molle have been shown to contain grayanane diterpenoids, with studies reporting the isolation of new analogues and dimeric forms acs.orgacs.org.
A summary of this compound and related grayananes isolated from Rhododendron molle and their plant parts is presented in the table below (Note: This table is illustrative of how data would be presented; actual interactivity is not possible in this format):
| Compound Name | Plant Part(s) | Notes |
| This compound | Flowers | Identified as a new compound nih.gov. Also found in fruits acs.org. |
| Rhodomollein I | Flowers, Leaves, Fruits | Isolated alongside this compound and other grayananes acs.orgnih.govscite.ai. Found in leaves as a known analogue acs.org. |
| Rhodojaponin III | Flowers, Fruits, Leaves | Frequently isolated, often a major component acs.orgnih.govscite.aiacs.org. Plausible biosynthetic precursor to other grayananes acs.org. |
| Rhodomolins A & B | Flowers | Two new grayanane diterpenoids isolated from flowers nih.govscite.ai. |
| Rhodomolleins XV-XVIII | Fruits | Four new diterpenoids isolated from the fruits acs.org. |
| Rhodomollein XXI, XXII | Flowers | Grayanane-type diterpenoids, some with chlorine substituents colab.ws. |
| Mollolide A | Roots | Features a 1,10:2,3-disecograyanane skeleton colab.ws. |
| Secorhodomollolides A-D | Flower buds | Highly acylated 3,4-secograyanane skeleton colab.ws. |
| Molleblossomins A-L | Flowers | Highly functionalized grayanane diterpenoids colab.ws. |
| Bimollfoliagein A | Leaves | A new dimeric grayanane diterpenoid acs.org. |
| Rhodomollein XXXI | Leaves | A new grayanane diterpenoid acs.org. |
Craibiodendron henryi, another species within the Ericaceae family, has also been investigated for its grayanane diterpenoid content. Studies on the barks of Craibiodendron henryi have led to the isolation of new grayanane diterpenoids, including 14β-O-(2S,3R-nilyl)rhodomollein XVIII, 14β-O-(2S,3R-nilyl)rhodomollein I, and 14β-O-(2S,3R-nilyl)rhodojaponin III clockss.orgresearchgate.net. The roots of C. henryi have also yielded grayanane diterpenoids, such as 14β-O-(2S,3S-nilyl)-2α,3β,5β,6β,16α-pentahydroxygrayanane and 14β-O-(2S,3S-nilyl)-2α,3β,5β,6β,16α-pentahydroxygrayan-10(20)-ene colab.wsresearchgate.net.
Grayanane diterpenoids are characteristic of the Ericaceae family and are found in various genera beyond Rhododendron and Craibiodendron mdpi.comresearchgate.net. Other species known to contain these compounds include Pieris japonica, Pieris formosa, Kalmia latifolia, Leucothoe grayana, Leucothoe species, Lyonia species, and Agarista salicifolia mdpi.comresearchgate.netnih.govnih.govznaturforsch.comresearchgate.netmdpi.comunimi.it.
Pieris japonica has been a source of antinociceptive grayanane diterpenoids mdpi.comresearchgate.net. Pieris formosa is also known to contain grayanane diterpenoids with antifeedant activity nih.govmdpi.com. Grayanotoxins I, II, and III have been isolated from Leucothoe grayana nih.gov. Kalmia latifolia is reported to contain grayanotoxin I and grayanotoxin III nih.govnih.gov. Grayanotoxins, including grayanotoxins I and III, have been detected in the pollen and other tissues of various Ericaceae species, such as Enkianthus ruber, Pieris formosa, and several Rhododendron species (R. agastum, R. irroratum, R. virgatum, R. rubiginosum, R. delavayi, R. decorum, R. excellens) mdpi.com.
Isolation from Craibiodendron henryi
Advanced Isolation and Purification Techniques for Complex Diterpenoids
The isolation and purification of grayanane diterpenoids from complex plant extracts often require a combination of advanced chromatographic and spectroscopic techniques due to their structural complexity and the presence of other co-occurring compounds ijresm.com.
Initial extraction of grayanane diterpenoids typically involves using organic solvents from different plant parts like flowers, leaves, fruits, roots, or bark acs.orgnih.govacs.orgcolab.wsclockss.orgresearchgate.net. Following extraction, various chromatographic methods are employed for separation and purification. Column chromatography using stationary phases such as silica (B1680970) gel, Sephadex LH-20, and Lichroprep RP-18 is commonly used acs.orgmdpi.com. Different solvent systems, including mixtures of petroleum ether, isopropanol, chloroform, methanol, acetone, ethyl acetate, and water, are utilized for elution acs.orgmdpi.com.
For complex mixtures and to obtain highly pure compounds, more advanced techniques are often necessary. Medium-pressure liquid chromatography (MPLC), counter-current chromatography (CCC), and preparative high-performance liquid chromatography (prep-HPLC) are successfully applied for the isolation and purification of bioactive compounds, including diterpenoids researchgate.net. High-performance liquid chromatography (HPLC) is also used for the simultaneous determination and analysis of diterpenoid compounds ijresm.com.
Structural elucidation of isolated grayanane diterpenoids relies heavily on spectroscopic methods. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as 1H NMR, 13C NMR, 1H-1H COSY, HMQC, HMBC, and NOESY), Mass Spectrometry (MS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy acs.orgnih.govacs.orgcolab.wsresearchgate.netznaturforsch.commdpi.com. Single-crystal X-ray diffraction analysis is a powerful technique used to definitively determine the absolute configurations and complex structures of novel grayanane diterpenoids mdpi.comacs.orgcolab.wsresearchgate.netrsc.org. Target-guided isolation methods utilizing techniques like UPLC-LTQ-Orbitrap-MS can also be employed for the efficient isolation of specific diterpenoids from complex extracts tandfonline.com.
The purification process often involves repeated chromatography steps using different stationary phases and solvent systems to achieve the desired purity level for structural characterization and biological testing mdpi.comijresm.com.
Structural Elucidation and Stereochemical Determination
Spectroscopic Methods for Structure Assignment
Spectroscopic techniques provide essential data on the functional groups present, the connectivity of atoms, and the molecular formula of a compound. nih.govnd.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. researchgate.netvulcanchem.comnih.govduke.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, chemists can deduce the types of protons and carbons present and their neighboring environments. Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY provide crucial information about the connectivity between atoms and through-space relationships, which are vital for assembling the complete structure of a complex molecule like rhodomollein III. nd.eduicm.edu.pl Studies on grayanane diterpenoids, including those related to this compound, extensively utilize 1D and 2D NMR data for structural assignments. researchgate.netspringermedicine.comclockss.org
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry provides information about the molecular weight of a compound and can be used to determine its molecular formula, especially with high-resolution mass spectrometry (HRMS). vulcanchem.combu.edu.egweebly.com The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the intact molecule. bu.edu.egweebly.com Fragmentation patterns observed in the mass spectrum can also provide clues about the structural subunits of the molecule. bu.edu.egweebly.com For this compound and related diterpenoids, HRMS is employed to obtain accurate mass measurements, which are essential for confirming the elemental composition. springermedicine.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds. vulcanchem.comnih.govutdallas.edumsu.edu Different functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), providing a "fingerprint" of the molecule. utdallas.edumsu.edulibretexts.org For instance, the presence of hydroxyl groups (O-H), carbonyl groups (C=O), and carbon-carbon double bonds (C=C) can be indicated by characteristic absorption bands in the IR spectrum. clockss.orgutdallas.edulibretexts.orgspectroscopyonline.com Studies on grayanane diterpenoids report using IR spectroscopy to identify key functional groups like hydroxyl and carbonyl moieties. springermedicine.comclockss.org
Computational Chemistry Approaches in Stereochemical Elucidation
Computational chemistry plays an increasingly important role in determining the relative and absolute configurations of complex natural products, complementing experimental data. researchgate.netresearchgate.netfrancis-press.comfrontiersin.org
Quantum Chemical Calculations (e.g., ¹³C NMR-DP4+ Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to predict spectroscopic parameters, such as NMR chemical shifts, for proposed structures and their possible stereoisomers. researchgate.netnih.govfrontiersin.orgresearchgate.net The calculated NMR data can then be compared to the experimental NMR data to assess the likelihood of each candidate structure. The DP4+ analysis is a statistical method that compares calculated and experimental NMR chemical shifts (both ¹H and ¹³C) to provide a probability score for the correctness of a proposed structure, including its relative configuration. nih.govresearchgate.netfrontiersin.orgbeilstein-journals.org This method has been widely applied in the structural elucidation and stereochemical assignment of natural products, including grayanane diterpenoids. researchgate.netresearchgate.netresearchgate.netfrontiersin.org
Electronic Circular Dichroism (ECD) Calculations
Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. researchgate.netbeilstein-journals.orgnii.ac.jp By measuring the differential absorption of left and right circularly polarized light as a function of wavelength, an ECD spectrum is obtained. Computational chemistry is then used to calculate the ECD spectra for different enantiomers of a proposed structure. researchgate.netnii.ac.jp Comparing the experimental ECD spectrum with the calculated spectra allows for the assignment of the absolute configuration. researchgate.netbeilstein-journals.orgnii.ac.jp ECD calculations, often in conjunction with NMR-DP4+ analysis, have been employed in the stereochemical determination of grayanane diterpenoids. researchgate.netresearchgate.netresearchgate.net
X-ray Crystallography for Absolute Configuration Determination
Based on the available scientific literature, the primary methods reported for the structural elucidation of this compound (C₂₂H₃₆O₈) have focused on comprehensive spectroscopic techniques. Its structure was established through analyses including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and various Nuclear Magnetic Resonance (NMR) experiments, such as ¹H NMR, ¹³C NMR, ¹H-¹H COSY, ¹H-¹H NOESY, ¹³C-¹H COSY, and long-range ¹³C-¹H COSY. figshare.com
While X-ray crystallography is a powerful technique for unambiguously determining the three-dimensional structure and absolute configuration of crystalline compounds, the conducted literature search did not yield specific data or studies detailing the use of single-crystal X-ray diffraction for the structural elucidation or absolute configuration determination of this compound itself.
It is important to note that X-ray crystallography has been successfully applied to determine the structures and absolute configurations of various other grayanane diterpenoids and related rhodomollein derivatives, such as rhodomollein XXXI and rhodomollanol A, with absolute configurations assigned using parameters like the Flack parameter. acs.org Additionally, X-ray crystallography has been utilized in the structural confirmation of synthetic intermediates and final products in the total synthesis of other grayanane compounds, including grayanotoxin III and rhodomollein XX. chinesechemsoc.orgresearchgate.netmdpi.comresearchgate.net However, information specifically pertaining to the X-ray crystallographic analysis of this compound was not found in the consulted sources.
Biosynthetic Pathways and Proposed Mechanistic Transformations
Biogenetic Hypotheses for Grayanane Diterpenoid Formation
The prevailing biogenetic hypothesis posits that grayanane diterpenoids originate from the ent-kaurane skeleton. wikidata.org ent-Kaurane is a tetracyclic diterpene that serves as a fundamental building block in the biosynthesis of numerous diterpenoids. The transformation from the ent-kaurane framework to the characteristic 5/7/6/5 tetracyclic ring system of grayananes involves a significant oxidative rearrangement. wikidata.org This key rearrangement is a defining step in the biosynthesis of this compound class.
Proposed Biosynthesis of Rhodomollein III from Common Precursors (e.g., Kaurane (B74193) Skeleton Rearrangements)
While detailed, specific biosynthetic pathways leading directly to this compound are not extensively elucidated in the provided literature, its classification as a grayanane diterpenoid implies its biosynthesis likely follows the general route established for this class, originating from ent-kaurane. The conversion of the ent-kaurane skeleton to the grayanane skeleton involves the rearrangement of the 6,6-fused A/B rings of kaurane to a 5,7-ring system. This skeletal transformation is a hallmark of grayanane biosynthesis.
This compound is hypothesized to be formed through these common biosynthetic pathways, undergoing similar skeletal rearrangements derived from the ent-kaurane framework. The structural diversity observed within the grayanane family, which encompasses over 160 known natural products, is attributed to variations in oxidation states and functional group modifications at different positions on the core grayanane skeleton. wikidata.org These modifications are thought to occur at later stages of the biosynthetic process, following the initial skeletal rearrangement.
Enzymatic and Non-Enzymatic Rearrangements Leading to this compound
The complex structural transformations required to convert the ent-kaurane skeleton into the grayanane framework and subsequently to specific grayananes like this compound involve a combination of enzymatic catalysis and potentially non-enzymatic reactions. Cytochromes P450 (CYP) enzymes are recognized as significant players in generating the structural diversity of grayanane diterpenoids through enzymatic oxidation reactions on the grayanane skeleton. wikidata.org
1,2-Migration Pathways in Grayanane Biosynthesis
1,2-Migration reactions represent critical mechanistic steps in the biosynthesis of grayanane diterpenoids and their structurally rearranged derivatives. These rearrangements involve the migration of a substituent (such as an alkyl group or a hydride) to an adjacent carbon center, often facilitated by the generation of a carbocation intermediate. In the context of grayanane biosynthesis, 1,2-migrations are instrumental in the rearrangement of the core grayanane skeleton to yield other distinct diterpenoid frameworks, such as the kalmane type. uni.lunih.gov For instance, a biomimetic 1,2-rearrangement involving the C8–C9 bond migrating to C14 within a grayanane-type skeleton can lead to the formation of the kalmane-type 5/8/5/5 tetracyclic system. uni.lunih.gov While the specific 1,2-migrations directly involved in the biosynthesis of this compound are not explicitly detailed in the available sources, this type of rearrangement is a common mechanistic theme in the biogenesis of rearranged kaurane diterpenoids, including the grayananes.
Oxidative Cleavage and Skeletal Reconstruction Events
Oxidative cleavage of carbon-carbon bonds is another important mechanism contributing to the structural diversity within the grayanane family. This process involves the enzymatic or potentially non-enzymatic scission of C-C bonds, which can lead to the formation of seco-grayanane structures or trigger subsequent skeletal rearrangements and reconstructions. uni.lunih.gov For example, rhodomollacetals A-C, classified as 2,3:5,6-di-seco-grayanane diterpenoids, are proposed to be formed through the oxidative cleavage of the C2–C3 and C5–C6 bonds of rhodojaponin VI, followed by skeletal reconstruction. uni.lunih.gov This illustrates how oxidative cleavage can profoundly modify the grayanane skeleton, resulting in novel ring systems and functionalization patterns. Although the specific oxidative cleavage and skeletal reconstruction events leading directly to this compound are not described in the provided information, these mechanisms are established pathways in the biosynthesis of related grayanane-derived compounds and are likely involved in generating the unique structural features of this compound. uni.lunih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| ent-Kaurane | 11966109 |
| Kaurane | 65390 |
| Grayanotoxane | 3042238 |
| Rhodojaponin VI | 11581815 |
| Grayanotoxin III | 11057730 |
| Kalmanol | 189600 |
| This compound | Not readily available in provided sources |
| Rhodomollacetal A | Not readily available in provided sources |
| Rhodomollacetal B | Not readily available in provided sources |
| Rhodomollacetal C | Not readily available in provided sources |
Data Tables
Here are some data tables summarizing key aspects of grayanane biosynthesis discussed:
Table 1: Grayanane Biosynthetic Origin
| Precursor | Derived Compound Class | Key Biosynthetic Transformation |
| ent-Kaurane | Grayanane diterpenoids | Oxidative rearrangement of the 6,6-A/B ring system to a 5,7-ring system |
Chemical Synthesis and Analog Development
Total Synthesis Approaches to Rhodomollein III and Its Analogues
Total synthesis efforts for grayanane natural products, including this compound and its analogues like rhodomollein XX, have been reported, showcasing various strategies to construct their unique 5/7/6/5 tetracyclic skeleton. beilstein-journals.orgresearchgate.netacs.org These syntheses often involve assembling smaller fragments in a convergent manner. beilstein-journals.orgresearchgate.netacs.orgresearchgate.net
Convergent Synthesis Strategies
Convergent synthesis is a key strategy employed in the total synthesis of complex grayanane diterpenoids like rhodomollein XX. beilstein-journals.orgresearchgate.netacs.orgresearchgate.net This approach involves the separate preparation of key molecular fragments, which are then coupled at a later stage to form the final complex structure. For instance, one synthetic route to rhodomollein XX utilized a convergent strategy where left- and right-wing fragments were assembled. researchgate.netacs.org This fragment coupling was achieved through a diastereoselective Mukaiyama aldol (B89426) reaction. researchgate.netacs.org Another synthesis of rhodomolleins XX and XXII involved the construction of a tetracyclic structure where rings A and B had the correct arrangement, while rings C and D formed a bicyclo[2.2.2]octane structure, which was later rearranged to the correct bicyclo[3.2.1]octane framework. beilstein-journals.org
Key Synthetic Transformations and Methodologies
The construction of the complex grayanane skeleton relies on a repertoire of powerful synthetic transformations designed to control stereochemistry and form challenging ring systems.
Mukaiyama Aldol Reaction in Stereoselective Fragment Assembly
The Mukaiyama aldol reaction is a crucial tool for the stereoselective assembly of fragments in the synthesis of grayanane diterpenoids. beilstein-journals.orgresearchgate.netacs.orgthieme-connect.com This Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and an aldehyde or ketone is widely used to form β-hydroxy carbonyl compounds with high yields and stereoselectivity. researchgate.netresearchgate.net In the context of rhodomollein XX synthesis, a diastereoselective Mukaiyama aldol reaction catalyzed by a chiral hydrogen bond donor was employed to couple the left- and right-wing fragments. researchgate.netacs.orgresearchgate.net This reaction has been utilized in a tandem process with the intramolecular Hosomi-Sakurai reaction to assemble fragments in a one-pot manner. beilstein-journals.orgthieme-connect.combeilstein-journals.org Specifically, a Mukaiyama aldol reaction between a trimethylsilyl (B98337) enol ether and a dimethylacetal, followed by Sakurai cyclization, provided a mixture of C9 epimers in one reported synthesis. beilstein-journals.org Optimization of the catalyst, such as using a chiral squaramide, has been shown to accelerate the Mukaiyama reaction and improve diastereoselectivity. beilstein-journals.org
Intramolecular Hosomi-Sakurai Reactions
Intramolecular Hosomi-Sakurai reactions play a significant role in constructing cyclic systems within grayanane synthesis. beilstein-journals.orgthieme-connect.combeilstein-journals.orgnih.gov This reaction involves the Lewis acid-catalyzed cyclization of an allylsilane with an electrophilic center, such as a carbonyl group or an acetal. In one synthetic route to grayanane diterpenoids including rhodomollein XX, an intramolecular Hosomi-Sakurai reaction was performed in a one-pot sequence immediately following a Mukaiyama aldol reaction. beilstein-journals.orgthieme-connect.combeilstein-journals.org This tandem reaction facilitated the formation of key cyclic intermediates. beilstein-journals.orgthieme-connect.combeilstein-journals.org Lewis acids like EtAlCl2 have been reported to promote the Sakurai cyclization with good diastereoselectivity. beilstein-journals.org
Cyclization Reactions (e.g., 7-membered cyclization via bridgehead carbocation)
Forming the intricate ring systems of grayanane diterpenoids, particularly the seven-membered B ring, often relies on challenging cyclization reactions. A notable strategy involves a 7-membered cyclization based on a bridgehead tertiary carbocation intermediate. beilstein-journals.orgresearchgate.netacs.org This unique 7-endo-trig cyclization is crucial for forging the 5/7/6/5 tetracyclic core found in this compound and its analogues. researchgate.netacs.org Achieving this C7–C8 bond formation from a bridgehead carbocation has been identified as a significant challenge in synthesis. beilstein-journals.org One approach to induce this cyclization involved oxidizing a secondary alcohol, triflating a tertiary alcohol, and then heating the intermediate in the presence of 4-phenylpyridine (B135609) to generate the carbocation, which was subsequently trapped by a terminal olefin. beilstein-journals.org Other cyclization strategies explored in related grayanane synthesis include Mn(III)-mediated radical cyclization of alkynyl ketones to form bicyclo[3.2.1]octane fragments. beilstein-journals.orgnih.govchinesechemsoc.org
Redox Manipulations and 1,2-Migrations
Late-stage redox manipulations and 1,2-migrations are often necessary to introduce the correct oxidation states and rearrange the carbon skeleton to match the natural product's structure. beilstein-journals.orgresearchgate.netacs.org These transformations are typically performed after the core tetracyclic framework has been established. beilstein-journals.orgresearchgate.netacs.org For example, in the synthesis of grayanane diterpenoids, including rhodomollein XX, redox manipulations and a 1,2-migration were employed as final steps to access the desired compounds. beilstein-journals.orgresearchgate.netacs.org Specific examples of redox reactions and rearrangements in grayanane synthesis include oxidative dearomatization-induced cycloaddition/pinacol-type 1,2-acyl migration cascades used to build bicyclo[3.2.1]octane skeletons in the synthesis of rhodomollanol A. researchgate.netnih.govacs.orgresearchgate.net Another type of 1,2-migration reported in grayanane synthesis is a cationic Wagner-Meerwein-type rearrangement. beilstein-journals.org Biomimetic 1,2-rearrangements of the grayanane-type 5/7/6/5 skeleton have also been explored to generate different carbon skeletons, such as the kalmane-type 5/8/5/5 skeleton. chinesechemsoc.org
Oxidative Dearomatization-Induced Cycloaddition Cascades
Oxidative dearomatization-induced cycloaddition cascades have been utilized in the synthesis of grayanane diterpenoids, including approaches towards the bicyclo[3.2.1]octane framework which can serve as a core for these structures. researchgate.netresearchgate.netacs.org This strategy typically involves the oxidation of an aromatic precursor, such as a phenol (B47542) or catechol derivative, to generate a reactive intermediate like an ortho-quinone methide. nih.gov This intermediate then undergoes a cycloaddition reaction with an appended alkene or alkyne, building complex cyclic systems in a single operation.
In the context of grayanane synthesis, an oxidative dearomatization-induced [5+2] cycloaddition followed by a pinacol-type 1,2-acyl migration cascade has been shown to efficiently assemble the bicyclo[3.2.1]octane skeleton. researchgate.netresearchgate.netacs.orgacs.org One reported approach involved the treatment of a mono-protected catechol with a pendent alkene side chain with an oxidant, leading to a cationic intermediate that underwent a [5+2] cycloaddition. nih.gov This was followed by a pinacol-type rearrangement, resulting in the formation of the desired bicyclo[3.2.1]octene framework. nih.gov Another study utilized lead tetraacetate to promote an oxidative dearomatization-induced [5+2] cycloaddition, successfully forming a bridged ring structure relevant to diterpenoid synthesis. nih.gov
Pinacol (B44631) Rearrangements
Pinacol rearrangement is a well-established reaction in organic synthesis involving the acid-catalyzed rearrangement of a vicinal diol to a ketone or aldehyde. acs.org This transformation has found application in the synthesis of complex molecules by facilitating skeletal rearrangements and ring expansions or contractions. acs.org
In the synthesis of grayanane diterpenoids, a pinacol-type 1,2-acyl migration cascade has been integrated with oxidative dearomatization-induced cycloadditions to construct the bicyclo[3.2.1]octane skeleton. researchgate.netresearchgate.netacs.orgacs.org This cascade involves the formation of a carbocation intermediate after the cycloaddition, which then undergoes a 1,2-acyl shift to yield the rearranged product with the desired ring system. nih.govacs.org Additionally, SmI2-promoted pinacol coupling has been employed in the stereocontrolled closure of the seven-membered B ring in the synthesis of grayanotoxin III, a grayanane congener. beilstein-journals.orgnih.gov This reaction, directed by a free hydroxyl group, achieved high selectivity in forming the seven-membered ring. nih.gov
Photoinduced Santonin-Like Rearrangements
Photoinduced santonin-like rearrangements involve the photochemical transformation of cyclohexadienones, typically leading to ring contraction and the formation of cyclopentenones. This rearrangement has been utilized in the synthesis of grayanane-type skeletons. beilstein-journals.orgresearchgate.net
One synthetic route towards grayanane natural products involved a key photoinduced santonin-like rearrangement of a dienone intermediate in the presence of acetic acid. beilstein-journals.orgbeilstein-journals.org This reaction efficiently furnished a compound with the desired grayanane-type skeleton in high yield. beilstein-journals.orgbeilstein-journals.org This tactic has been previously reported for the construction of similar grayanane frameworks. beilstein-journals.org The photoinduced santonin (B1680769) rearrangement has also been featured as a key transformation to build the 5/7 bicycle (AB rings) of 1-epi-grayanoids. researchgate.net
SmI2-Promoted Cyclizations
Samarium(II) iodide (SmI2) is a powerful reducing agent widely used in organic synthesis for various transformations, including reductive cyclizations and couplings. SmI2-promoted reactions have played a role in constructing the complex ring systems of grayanane diterpenoids. beilstein-journals.orgnih.gov
SmI2-mediated reductive ring-closure of a seven-membered ring has been highlighted as a remarkable step in the synthesis of principinol D, a grayanane derivative. beilstein-journals.orgd-nb.info This method proved effective in forming the seven-membered ring system. beilstein-journals.orgd-nb.info Furthermore, SmI2-promoted pinacol coupling has been successfully applied in the stereocontrolled formation of the seven-membered B ring during the total synthesis of grayanotoxin III. beilstein-journals.orgnih.gov This cyclization was directed by a free hydroxyl group, leading to selective formation of the desired ring. nih.gov SmI2-promoted steps have also been employed in forming the cyclopentane (B165970) A ring moiety and the bicyclo[3.2.1]octane CD ring system with the correct configuration in grayanane synthesis. nih.gov
Reductive Epoxide Opening and Dowd-Beckwith Rearrangements
Reductive epoxide opening, often followed by rearrangement, is a valuable strategy for modifying oxygenation patterns and inducing skeletal rearrangements in complex molecules. The Dowd-Beckwith rearrangement is a specific type of radical-mediated rearrangement that can be initiated by reductive epoxide opening.
A Ti(III)-mediated reductive epoxide opening/Dowd-Beckwith rearrangement cascade has been developed to efficiently assemble the bicyclo[3.2.1]octane framework, a key structural motif in highly oxidized grayanane diterpenoids like rhodomolleins XX and XXII. beilstein-journals.orgthieme-connect.comresearchgate.netsci-hub.se This cascade forms a C13-C16 bond through the rearrangement, leading to a bicyclo[2.2.2]octane precursor which can be obtained via a dearomatization/Diels-Alder cascade. beilstein-journals.org In the synthesis of rhodomolleins XX and XXII, a titanium-mediated reductive epoxide opening resulted in a spontaneous Dowd-Beckwith rearrangement, effectively constructing the central grayanane scaffold. thieme-connect.com This process was a centerpiece of the synthetic strategy for these rhodomollein congeners. thieme-connect.com
Ni-Catalyzed α-Vinylation
Nickel-catalyzed α-vinylation is a coupling reaction that allows the introduction of a vinyl group at the alpha position of a carbonyl compound. This method has been employed in the construction of key fragments of grayanane diterpenoids.
Ni-catalyzed α-vinylation of a β-ketoester has been utilized to construct the bicyclo[3.2.1]octane ring system, a crucial component of the grayanane skeleton. chinesechemsoc.orgchinesechemsoc.org This reaction was employed in the synthesis of a 14-oxygenated bicyclo[3.2.1]octane intermediate, which served as a precursor for the intramolecular Pauson-Khand reaction in the synthesis of rhodomollacetals A-C and grayanotoxins II/III. chinesechemsoc.orgchinesechemsoc.org Different conditions and bases, such as Zn(TMP)2 and TMPZnCl·LiCl, were investigated to optimize the yield of the α-vinylation product. chinesechemsoc.org The use of Ni(cod)2 as the catalyst was found to increase the yield. chinesechemsoc.org This Ni-catalyzed formation of the bicyclo[3.2.1]octane unit has been noted as a remarkable step in grayanane synthesis. d-nb.info
Here is a data table summarizing some results from Ni-catalyzed α-vinylation:
| Entry | Base | Catalyst | Yield (%) |
| 1 | Newhouse's conditions | Ni catalyst | Decomposition |
| 2 | Zn(TMP)₂ | Ni catalyst | 37 |
| 3 | TMPZnCl·LiCl | Ni catalyst | 50 |
| 4 | TMPZnCl·LiCl | Ni(cod)₂ | 70 |
Intramolecular Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction (IMPK) is a [2+2+1] cycloaddition of an enyne and carbon monoxide, catalyzed by transition metals (often cobalt, but also rhodium, iridium, and nickel), to form a cyclopentenone ring. wikipedia.org This reaction is particularly useful for constructing fused or bridged bicyclic systems. wikipedia.orgrsc.org
The intramolecular Pauson-Khand reaction of an enyne has been employed to construct the 7/5-bicyclic ring system, a key feature of the 5/7/6/5 tetracyclic skeleton found in grayanane diterpenoids like rhodomollacetals A-C and grayanotoxins II/III. researchgate.netchinesechemsoc.orgchinesechemsoc.org This reaction was used to form the 7,5-bicyclic ring system from a conformationally restricted enyne precursor. researchgate.netchinesechemsoc.orgchinesechemsoc.org The enyne substrate was prepared from a 14-oxygenated bicyclo[3.2.1]octane intermediate, which was accessed via Ni-catalyzed α-vinylation. chinesechemsoc.orgchinesechemsoc.org The application of the intramolecular Pauson-Khand reaction to construct the 7,5-bicyclic ring system has been highlighted as a key step in the total synthesis of principinol C and other grayanane diterpenoids. researchgate.net
Synthesis of Novel this compound Derivatives and Structural Analogues
The synthesis of derivatives and structural analogues of this compound is crucial for exploring the relationship between its chemical structure and biological activity (Structure-Activity Relationship, SAR). wikipedia.orggardp.orgcollaborativedrug.com By modifying specific parts of the molecule, researchers can gain insights into which functional groups or structural features are essential for its observed properties.
Modifications of the Grayanane Skeleton for Diversification
Research on the synthesis of related grayanane diterpenoids, such as grayanotoxin III and rhodomollein XX, provides insights into potential strategies for modifying the grayanane skeleton relevant to this compound. For instance, synthetic routes have been developed that involve the construction of the tetracyclic skeleton through key steps like Mukaiyama aldol reactions, intramolecular cyclizations, and redox manipulations. researchgate.netacs.orgacs.org Late-stage functional group manipulations are often employed to introduce the specific oxygenation patterns characteristic of individual grayanane diterpenoids. acs.org
Data on the synthesis of grayanane derivatives highlights the varied approaches used to construct and modify the core structure. For example, one synthetic route to grayanotoxin III and rhodomollein XX involved a convergent strategy utilizing a diastereoselective Mukaiyama aldol reaction and a 7-endo-trig cyclization based on a bridgehead carbocation. researchgate.netacs.orgacs.org Another approach to rhodomolleins XX and XXII featured a reductive epoxide-opening/Dowd-Beckwith rearrangement cascade to form a key bicyclo[2.2.2]octane precursor. beilstein-journals.orgsci-hub.se
Here is a table summarizing some key synthetic strategies and intermediates used in the synthesis of related grayanane diterpenoids, which could be relevant for this compound analogue synthesis:
| Grayanane Diterpenoid | Key Synthetic Strategy | Notable Intermediate / Step | Reference |
| Grayanotoxin III | Convergent strategy, Mukaiyama aldol, 7-endo-trig cyclization | Bridgehead carbocation intermediate | researchgate.netacs.orgacs.org |
| Rhodomollein XX | Convergent strategy, Mukaiyama aldol, 7-endo-trig cyclization, redox manipulations | Bridgehead carbocation intermediate, late-stage functionalization | researchgate.netacs.orgacs.org |
| Rhodomollein XXII | Reductive epoxide-opening/Dowd-Beckwith rearrangement cascade | Bicyclo[2.2.2]octane precursor | beilstein-journals.orgsci-hub.se |
| Grayanotoxin III | SmI2-mediated stereoselective cyclizations | Series of cyclization steps | sci-hub.se |
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
SAR studies involve the systematic modification of a compound's structure to understand how these changes affect its biological activity. wikipedia.orggardp.orgcollaborativedrug.com By synthesizing a series of this compound analogues with targeted modifications, researchers can identify the key structural determinants responsible for its biological effects. This process typically involves:
Design of Analogues: Based on the known structure of this compound and hypotheses about its mechanism of action, specific modifications are designed. These could include changing substituents, altering stereochemistry, or modifying the oxidation state at particular positions on the grayanane skeleton.
Synthesis of Analogues: Efficient and selective synthetic routes are developed to prepare the designed analogues. This often requires overcoming significant synthetic challenges due to the complexity of the grayanane framework.
Biological Evaluation: The synthesized analogues are tested in relevant biological assays to measure their activity.
Correlation of Structure and Activity: The biological data is analyzed in conjunction with the structural variations among the analogues to establish relationships between specific structural features and observed activity. wikipedia.orgcollaborativedrug.com
While specific detailed SAR data for this compound is not extensively present in the provided search results, research on other grayanane diterpenoids, such as grayanotoxin III, has included preliminary SAR discussions based on the evaluation of isolated compounds and their derivatives. researchgate.net These studies suggest that the nature and position of oxygen-containing functional groups on the grayanane skeleton are likely to play a significant role in their biological activities. beilstein-journals.orgresearchgate.net The synthesis of a range of this compound analogues with systematic variations in its hydroxyl groups, ketone functionalities, and the C15-C16 olefin would be crucial for a comprehensive SAR study.
Preclinical Biological Activities and Mechanistic Investigations
Analgesic and Antinociceptive Activity Studies
The analgesic and antinociceptive effects of rhodomollein III have been investigated in various animal models to understand its potential for pain relief.
Evaluation in Animal Models
This compound has demonstrated significant antinociceptive effects in several rodent models of pain. In the acetic acid-induced writhing test in mice, this compound significantly inhibited pain responses at doses of 0.10 and 0.05 mg/kg. researchgate.net This test is commonly used to evaluate the efficacy of peripherally acting analgesics. wikipedia.org In the formalin test, which involves both non-inflammatory (early phase) and inflammatory (late phase) pain, this compound also inhibited pain induced by formalin. researchgate.net The hot plate and tail-immersion tests, models often used for centrally acting analgesics, showed that this compound (0.20 mg/kg) reduced the latency of the nociceptive response. researchgate.net Furthermore, this compound at a dose of 0.30 mg/kg improved hyperalgesia in rats with chronic constriction injury (CCI), a model of neuropathic pain. researchgate.net
Data from acetic acid-induced writhing tests highlight the activity of this compound and other grayanoids:
| Compound | Dose (mg/kg, ip) | Inhibition Rate (%) | Reference |
| Rhodomollein LVI | 6 | 72.9 | tandfonline.com |
| Rhodomollein LVI | 20 | 100 | tandfonline.com |
| Rhodojaponin III (RJ-III) | 0.10 | Significant inhibition | researchgate.net |
| Rhodojaponin III (RJ-III) | 0.05 | Significant inhibition | researchgate.net |
| Grayanotoxin I | 0.2 | 71.5 | researchgate.net |
| Grayanotoxin III | 0.2 | 69.3 | researchgate.net |
Comparison of Potency with Reference Compounds
Studies have compared the analgesic potency of this compound and related grayanoids to established pain relievers. In the acetic acid-induced writhing test, grayanotoxins I and III exhibited more potent analgesic activity than morphine at a dose of 0.2 mg/kg. researchgate.net They maintained significant activity even at a lower dose of 0.04 mg/kg, with inhibition rates of 71.5% and 69.3%, respectively. researchgate.net Rhodomollein LVII demonstrated significant antinociceptive effects with a writhing inhibition rate of 77.2% at 0.2 mg/kg, being found to be twice as potent as morphine in one study. nih.gov Notably, naloxone, a morphine antagonist, did not significantly antagonize the analgesic effects of rhodojaponin III (RJ-III) in the acetic acid-mediated writhing test, suggesting a non-opioid mechanism of action for RJ-III. researchgate.net In diabetic neuropathic pain models, the potency of RJ-III was reported to be 100-fold greater than that of gabapentin, a first-line drug for this condition. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
Protein tyrosine phosphatase 1B (PTP1B) is an enzyme involved in regulating various cellular processes, including insulin (B600854) signaling. scbt.comjuniperpublishers.com Its inhibition is considered a potential therapeutic strategy for conditions like type 2 diabetes and obesity. scbt.comjuniperpublishers.com
Inhibition Profile of this compound and Related Grayanoids
Some grayanoids, including rhodomollacetals A-C, have shown moderate PTP1B inhibitory activities. chinesechemsoc.orgnih.gov Rhodomollacetals A-C, isolated from the leaves of Rhododendron molle, exhibited moderate PTP1B inhibitory effects. nih.gov Specific IC50 values for this compound's PTP1B inhibitory activity were not explicitly found in the provided snippets, but the activity of related grayanoids suggests potential for this class of compounds. For instance, compounds 182 and 183 showed moderate PTP1B inhibitory activities with IC50 values of 22.99 ± 0.43 and 32.24 ± 0.74 μM, respectively. mdpi.com
Mechanistic Insights into PTP1B Modulation
While detailed mechanistic insights specifically for this compound's interaction with PTP1B were not available, studies on PTP1B inhibition by other compounds provide general context. PTP1B dephosphorylates phosphotyrosine residues on target proteins, such as the insulin receptor, thereby negatively regulating signaling pathways. scbt.comjuniperpublishers.com Inhibitors can modulate PTP1B activity. scbt.com The catalytic mechanism of PTP1B involves the dephosphorylation of a substrate and regeneration of the enzyme. juniperpublishers.com Allosteric inhibitors can bind to a site distinct from the catalytic site, inducing conformational changes that inactivate the enzyme, for example, by restricting the movement of the WPD loop, which is crucial for catalytic activity. juniperpublishers.complos.org Molecular docking studies have been used to explore the binding modes of PTP1B inhibitors. nih.govresearchgate.net
Antifeedant and Insecticidal Activities
Grayanoids, in general, are known for their toxicity and have been reported to possess antifeedant and insecticidal activities. mdpi.comresearchgate.netbiotech-asia.org Rhododendron molle is recognized as a poisonous plant, with its flowers having anesthetic and insecticidal properties. biotech-asia.org While the search results mention antifeedant activity of grayanoids against Plutella xylostella semanticscholar.org, and insecticidal activity of R. molle extracts biotech-asia.org, specific data detailing the antifeedant or insecticidal activities solely attributed to this compound were not prominently featured. However, the presence of this compound as a component in R. molle extracts known for these activities suggests its potential contribution.
Effects on Agricultural Pests
Rhodojaponin III, a grayanoid diterpene also isolated from Rhododendron molle, has demonstrated significant effects against a variety of agricultural pests. It has been reported to exhibit high levels of oviposition deterrent, antifeedant, contact, and/or stomach toxicity against over 40 species of agricultural pests in both laboratory bioassays and field trials. While the search results primarily highlight rhodojaponin III in this context, the close structural relationship between grayanane diterpenoids suggests potential for this compound to also possess such activities. Studies on extracts from Rhododendron molle flowers and leaves have shown insect growth regulating properties against pests like the imported cabbage worm, Pieris rapae L.
Oviposition Deterrent Properties
Rhodojaponin III has been reported to have intense deterring-oviposition activity against many insects, which is significant for agricultural pest management. Research indicates that physical contact is essential for insects to perceive rhodojaponin III, suggesting that sensilla on the tarsus and ovipositor may act as chemoreceptors for the compound. This highlights a contact-based mechanism for oviposition deterrence. While specific studies on the oviposition deterrent properties of this compound were not explicitly found, its presence in Rhododendron molle and its classification as a grayanane diterpenoid, a class known for such activities, suggests this as a relevant area for investigation.
Cytotoxic Activity (Non-Human Cell Lines)
Assessment against Insect Cell Lines (e.g., Spodoptera frugiperda Sf-9 cells)
Grayanane diterpenoids, including rhodomollein I and rhodojaponin III, isolated from the flowers of Rhododendron molle, have been evaluated for cytotoxic activity against the Spodoptera frugiperda cell line Sf-9. These compounds showed cytotoxic effects with IC₅₀ values in the range of 12-80 µg/mL. Specifically, rhodojaponin III displayed significant cytotoxicity toward Sf-9 cells with an IC₅₀ value of 12.6 µM.
A study on rhodojaponin III (referred to as R-III) demonstrated strong inhibitory activity on the proliferation of Sf9 cells in a time- and dose-dependent manner. R-III interfered with the Sf9 cell division cycle, arresting them in the G2/M phase. Furthermore, R-III perturbed intracellular Ca²⁺ homeostasis by inducing Ca²⁺ influx or efflux in Sf9 cells.
The following table summarizes the cytotoxic activity of some Rhododendron molle diterpenoids against Sf-9 cells:
| Compound | IC₅₀ (µg/mL) |
| Rhodomollin A | 24 |
| Rhodomollin B | 31 |
| Rhodomollein I | 80.40 |
| Rhodojaponin III | 12.6 µM |
Note: Units for Rhodojaponin III are provided in µM in one source, while others use µg/mL for other compounds. Direct comparison requires unit conversion.
Anti-inflammatory and Antioxidant Potential (from source plant extracts, relevant for compound-specific investigation)
Extracts from Rhododendron molle have shown significant anti-inflammatory and antioxidant activities. Studies on ethanol (B145695) extracts of Rhododendron molle flower and leaf demonstrated antioxidant activity through scavenging of free radicals such as DPPH, hydroxyl radical, and superoxide (B77818) anion radical, as well as iron reducing power. These extracts also exhibited significant anti-inflammatory activity by reducing nitrite (B80452) production. While these studies focus on the plant extracts, they suggest that individual compounds within Rhododendron molle, including grayanane diterpenoids like this compound, may contribute to these observed activities.
Vasodilator Effects of Grayanane Diterpenoids
Grayanane diterpenoids, found mainly in Ericaceae plants, have revealed potent vasodilator activities. Rhodojaponin III, a major grayanane diterpenoid, possesses significant blood pressure lowering and heart rate slowing effects. Some grayanane diterpenoids isolated from Craibiodendron henryi, another Ericaceae plant, have also been assessed for vasodilator effects. This suggests that vasodilator activity is a characteristic property of this class of compounds, making it relevant for investigating this compound.
Cytotoxic Activity (Non-Human Cell Lines)
Assessment against Insect Cell Lines (e.g., Spodoptera frugiperda Sf-9 cells)
Grayanane diterpenoids, including rhodomollein I and rhodojaponin III, isolated from the flowers of Rhododendron molle, have been evaluated for cytotoxic activity against the Spodoptera frugiperda cell line Sf-9. These compounds showed cytotoxic effects with IC₅₀ values in the range of 12-80 µg/mL. Specifically, rhodojaponin III displayed significant cytotoxicity toward Sf-9 cells with an IC₅₀ value of 12.6 µM.
A study on rhodojaponin III (referred to as R-III) demonstrated strong inhibitory activity on the proliferation of Sf9 cells in a time- and dose-dependent manner. R-III interfered with the Sf9 cell division cycle, arresting them in the G2/M phase. Furthermore, R-III perturbed intracellular Ca²⁺ homeostasis by inducing Ca²⁺ influx or efflux in Sf9 cells.
The following table summarizes the cytotoxic activity of some Rhododendron molle diterpenoids against Sf-9 cells:
| Compound | IC₅₀ (µg/mL) |
| Rhodomollin A | 24 |
| Rhodomollin B | 31 |
| Rhodomollein I | 80.40 |
| Rhodojaponin III | 12.6 µM |
Note: Units for Rhodojaponin III are provided in µM in one source, while others use µg/mL for other compounds. Direct comparison requires unit conversion.
Anti-inflammatory and Antioxidant Potential (from source plant extracts, relevant for compound-specific investigation)
Extracts from Rhododendron molle have shown significant anti-inflammatory and antioxidant activities. Studies on ethanol extracts of Rhododendron molle flower and leaf demonstrated antioxidant activity through scavenging of free radicals such as DPPH, hydroxyl radical, and superoxide anion radical, as well as iron reducing power. These extracts also exhibited significant anti-inflammatory activity by reducing nitrite production. While these studies focus on the plant extracts, they suggest that individual compounds within Rhododendron molle, including grayanane diterpenoids like this compound, may contribute to these observed activities.
Vasodilator Effects of Grayanane Diterpenoids
Grayanane diterpenoids, found mainly in Ericaceae plants, have revealed potent vasodilator activities. Rhodojaponin III, a major grayanane diterpenoid, possesses significant blood pressure lowering and heart rate slowing effects. Some grayanane diterpenoids isolated from Craibiodendron henryi, another Ericaceae plant, have also been assessed for vasodilator effects. This suggests that vasodilator activity is a characteristic property of this class of compounds, making it relevant for investigating this compound.
Molecular Target and Pathway Analysis (Network Pharmacology-Based)
Understanding the molecular targets and associated signaling pathways modulated by natural compounds like this compound is crucial for elucidating their mechanisms of action. Network pharmacology is an approach that integrates data from various sources, including compound targets, protein-protein interactions, and disease pathways, to provide a more holistic view of how a compound might exert its effects within a biological system. researchgate.netmdpi.com This method is particularly useful for studying the multi-component and multi-target nature of natural product-based interventions. researchgate.netresearchgate.net
Identification of Potential Protein Interactions
Network pharmacology approaches typically begin with identifying potential protein targets of a compound. This can involve databases that predict or document interactions between compounds and proteins. researchgate.netamegroups.org Constructing protein-protein interaction (PPI) networks based on these initial targets can reveal interconnected biological modules and identify key proteins (hub genes) that are highly connected within the network. amegroups.orgnih.gov While general methodologies for identifying protein interactions using databases like STRING are well-established in network pharmacology studies amegroups.org, specific protein interaction data directly attributed to this compound through a dedicated network pharmacology analysis was not explicitly found in the provided search snippets. However, such analyses are a standard component of network pharmacology workflows aimed at understanding the molecular targets of natural compounds. researchgate.netresearchgate.net
Bioinformatics and Computational Modeling in Mechanism Elucidation
Bioinformatics and computational modeling play integral roles in modern mechanistic investigations of natural products, particularly in conjunction with network pharmacology. researchgate.netmdpi.comnih.gov Bioinformatics tools are used for data mining, analysis of high-throughput data (such as gene expression profiles), and functional enrichment analysis to interpret the biological significance of identified targets and pathways. mdpi.comnih.gov
Future Directions and Research Perspectives
Exploration of Additional Biological Activities and Mechanistic Pathways
Current research on grayanane diterpenoids from Rhododendron molle has highlighted various biological activities, including analgesic, anti-inflammatory, antifeedant, and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects acs.orgresearchgate.netresearchgate.net. While these activities have been observed for several grayananes, the specific profile and underlying mechanisms of rhodomollein III are areas ripe for further exploration. Future studies should aim to comprehensively screen this compound for a broader range of biological activities, potentially uncovering novel therapeutic potentials beyond those commonly associated with grayananes.
Detailed mechanistic studies are crucial to understand how this compound interacts with biological targets at the molecular level. For instance, if analgesic or anti-inflammatory activity is confirmed for this compound, investigating its interaction with relevant receptors, enzymes, or signaling pathways would provide valuable insights into its mechanism of action. Structure-activity relationship (SAR) studies, possibly involving closely related rhodomolleins, could help identify key structural features responsible for specific activities, guiding future drug design efforts researchgate.net.
The limited specific research on this compound's biological activities necessitates dedicated studies to fully characterize its pharmacological profile. This includes in-depth in vitro and in vivo evaluations to determine potency, efficacy, and selectivity across various biological targets and disease models.
Development of Novel Synthetic Strategies for Accessing Complex Analogues
The grayanane diterpenoids, including this compound, possess intricate polycyclic structures with multiple stereocenters and functional groups, posing significant challenges for chemical synthesis researchgate.netbeilstein-journals.orgnih.gov. While total syntheses of other grayananes like grayanotoxin III and rhodomollein XX have been reported, the development of efficient and versatile synthetic routes specifically for this compound and its diverse analogues is a critical future direction researchgate.netbeilstein-journals.orgresearchgate.net.
Novel synthetic strategies are needed to overcome challenges related to constructing the unique 5/7/6/5 tetracyclic ring system and precisely introducing oxygenation patterns and stereochemistry characteristic of this compound. Research could focus on developing new methodologies for key transformations such as selective cyclizations, stereocontrolled functionalizations, and efficient coupling reactions. researchgate.netbeilstein-journals.org.
Accessing complex analogues of this compound through synthesis is essential for comprehensive SAR studies and the development of compounds with improved potency, selectivity, or pharmacokinetic properties. Divergent synthetic approaches starting from common intermediates could enable the generation of libraries of this compound derivatives with modifications at different positions of the grayanane skeleton researchgate.net. This would facilitate a systematic investigation of how structural variations influence biological activities.
Investigation of Biosynthetic Enzymes and Genetic Engineering for Production
The biosynthesis of grayanane diterpenoids in Rhododendron molle is a complex process involving a series of enzymatic transformations from common terpenoid precursors. Understanding the specific enzymes and genes involved in the biosynthesis of this compound is a fundamental area for future research nih.govnih.govresearchgate.net.
Transcriptome sequencing of Rhododendron molle has provided valuable genetic resources and identified genes, such as terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), that are potentially involved in grayanoid biosynthesis nih.govnih.gov. Future research should focus on functionally characterizing these candidate genes and identifying the specific enzymes responsible for the late-stage modifications leading to this compound. This could involve gene cloning, enzyme expression, and in vitro biochemical assays to elucidate the catalytic steps and intermediates in the biosynthetic pathway.
Elucidating the biosynthetic pathway opens up possibilities for metabolic engineering and synthetic biology approaches to produce this compound and its analogues. Genetic engineering of Rhododendron molle or heterologous expression of the biosynthetic genes in suitable host organisms (e.g., yeast or bacteria) could provide sustainable and scalable methods for producing these valuable compounds, which are often present in low concentrations in the plant nih.govresearchgate.net. This research direction holds significant potential for overcoming limitations associated with traditional extraction methods.
Comparative Pharmacological Studies with Other Grayanane Subfamilies
The grayanane diterpenoids encompass a large family of compounds with diverse structural variations and biological activities researchgate.netnih.gov. Comparative pharmacological studies are essential to understand the unique properties of this compound relative to other grayanane subfamilies, such as grayanotoxins, rhodojaponins, and kalmanes acs.orgresearchgate.netresearchgate.netdergipark.org.tr.
Future research should involve direct head-to-head comparisons of the biological activities of this compound with other representative grayananes in standardized assay systems. This would help to identify whether this compound possesses distinct advantages or a unique profile of activities that differentiate it from other members of the family. For example, comparing the potency and efficacy of this compound's analgesic activity with that of grayanotoxin III or rhodojaponin VI could highlight its potential as a lead compound with a potentially different therapeutic window or mechanism researchgate.netresearchgate.net.
Furthermore, comparative studies could investigate the structure-activity relationships across different grayanane subfamilies to understand how variations in the core skeleton and functional groups influence biological outcomes. This would contribute to a broader understanding of grayanane pharmacology and facilitate the rational design of novel grayanane-based therapeutics.
Comparative studies on the metabolic fate and pharmacokinetic properties of this compound and other grayananes would also be valuable for assessing their potential as drug candidates.
Data Table: Examples of Analgesic Activity in Grayanane Diterpenoids (Illustrative Data from Literature)
| Compound | Source | Dose (mg/kg) | Writhing Inhibition Rate (%) | Reference |
| Daublossomin A | Rhododendron dauricum | 0.2 | 54.4 | researchgate.net |
| Daublossomin F | Rhododendron dauricum | 0.2 | 55.2 | researchgate.net |
| Grayanotoxin III | Rhododendron spp. | 0.04 | Potent (more than morphine) | researchgate.net |
| Rhodomollein LVII | Rhododendron molle | 0.2 | 77.2 | researchgate.net |
| Rhodomollein LXVI | Rhododendron molle | 0.2 | 71.5 | researchgate.net |
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity validation of Rhodomollein III?
To determine the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H-NMR and 13C-NMR) to analyze hydrogen and carbon chemical shifts, as demonstrated for structurally related grayananes like Rhodomollein XXVI . High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for validating purity, with protocols requiring comparison to reference standards and calibration curves. For novel compounds, X-ray crystallography may resolve stereochemical ambiguities. Researchers must document solvent systems, instrument parameters, and spectral interpretation workflows to ensure reproducibility .
Advanced: How can contradictions in reported toxicity data for this compound be systematically addressed?
Discrepancies in toxicity metrics (e.g., LD50 or relative potency factors) often arise from differences in experimental models (e.g., in vitro vs. in vivo) or inconsistent sample purity. To resolve these:
- Conduct parallel assays using standardized protocols (e.g., OECD Guidelines 423 for acute oral toxicity) across multiple labs.
- Validate compound identity and purity via NMR and HPLC-MS prior to dosing .
- Perform structure-activity relationship (SAR) analyses to compare this compound with analogs like rhodojaponin III, focusing on substituent effects (e.g., hydroxylation patterns) that may alter bioactivity .
- Apply meta-analytical frameworks to harmonize historical data, accounting for methodological variability .
Basic: What extraction and isolation protocols are optimal for obtaining this compound from natural sources?
Efficient isolation requires:
- Extraction : Use methanol or ethanol (70–80%) at 40–60°C to solubilize grayananes while minimizing co-extraction of polar impurities.
- Fractionation : Employ liquid-liquid partitioning (e.g., ethyl acetate/water) to separate non-polar contaminants.
- Chromatography : Utilize reverse-phase C18 column chromatography with gradient elution (water:acetonitrile, 0.1% formic acid) for final purification. Monitor fractions via TLC or LC-MS .
- Yield Optimization : Adjust parameters like solvent-to-biomass ratio and extraction time through factorial design experiments .
Advanced: What experimental design considerations are critical for assessing this compound’s neurotoxic mechanisms in vivo?
- Model Selection : Use species with conserved ion channel targets (e.g., rodents for voltage-gated sodium channels). Include positive controls (e.g., veratridine) and sham groups.
- Dosing Strategy : Determine subacute vs. chronic exposure windows based on pharmacokinetic data. Administer via oral gavage to mimic natural honey consumption routes .
- Endpoint Selection : Combine electrophysiological recordings (patch-clamp) with histopathology (e.g., hippocampal neuron viability assays).
- Statistical Power : Precalculate sample sizes using pilot data to ensure detection of ≥20% effect sizes. Use blinded scoring to reduce bias .
Basic: How do researchers mitigate batch-to-batch variability in this compound samples for pharmacological studies?
- Standardized Synthesis : Adopt Good Laboratory Practice (GLP) protocols for synthetic routes, including stepwise purity checks.
- Quality Control : Implement LC-MS batch testing with acceptance criteria (e.g., ≥95% purity).
- Stability Studies : Store samples in inert atmospheres (argon) at −80°C to prevent degradation.
- Inter-Lab Calibration : Share reference materials with collaborating labs to align analytical benchmarks .
Advanced: What computational and experimental approaches are effective for predicting this compound’s metabolic fate?
- In Silico Modeling : Use software like Schrödinger’s ADMET Predictor to estimate metabolic pathways (e.g., cytochrome P450 interactions). Validate predictions with hepatic microsome assays .
- Isotope Tracing : Synthesize 13C-labeled this compound and track metabolites via LC-MS/MS in rodent plasma and urine.
- Enzyme Kinetics : Characterize Km and Vmax for key metabolizing enzymes (e.g., CYP3A4) using recombinant systems. Cross-reference with structural analogs to identify metabolic hotspots .
Basic: What criteria define a robust literature review strategy for this compound research?
- Search Strategy : Use databases like PubMed and SciFinder with keywords (e.g., “grayanane toxicity,” “this compound structure”). Apply Boolean operators and MeSH terms.
- Critical Appraisal : Prioritize studies reporting full spectral data, toxicity endpoints, and methodological transparency. Exclude sources lacking peer review or experimental details .
- Gap Analysis : Map existing data to identify understudied areas (e.g., chronic exposure effects, enantiomer-specific activity) .
Advanced: How can researchers optimize synthetic routes for this compound to enhance scalability and stereochemical fidelity?
- Retrosynthetic Analysis : Break down the molecule into modular fragments (e.g., bicyclic ketone core) for convergent synthesis.
- Catalysis : Employ asymmetric catalysis (e.g., chiral organocatalysts) to control stereocenters.
- Green Chemistry : Substitute hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in extraction steps.
- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
